molecular formula C18H23N3O B12172411 N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B12172411
M. Wt: 297.4 g/mol
InChI Key: OSQCEEIJQMHVJP-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridin-2-ylmethyl intermediate: This can be achieved through the alkylation of pyridine with an appropriate alkyl halide.

    Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide: can be compared with other acetamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C18H23N3O/c22-17(20-15-16-8-2-5-11-19-16)14-18(9-3-1-4-10-18)21-12-6-7-13-21/h2,5-8,11-13H,1,3-4,9-10,14-15H2,(H,20,22)

InChI Key

OSQCEEIJQMHVJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCC2=CC=CC=N2)N3C=CC=C3

Origin of Product

United States

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